N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide
Description
N-[(2-Chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide is a thiourea derivative characterized by a 2-fluorobenzamide core linked to a 2-chloropyridin-3-yl carbamothioyl group. This compound belongs to a broader class of halogenated benzamides and thioureas, which are extensively studied for their structural diversity, physicochemical properties, and biological activities, particularly in medicinal chemistry . The presence of fluorine and chlorine substituents enhances electronic and steric interactions, influencing molecular conformation, solubility, and binding affinity to biological targets. This article provides a detailed comparison of this compound with structurally related analogues, focusing on synthesis, crystallography, spectroscopic properties, and biological relevance.
Properties
IUPAC Name |
N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3OS/c14-11-10(6-3-7-16-11)17-13(20)18-12(19)8-4-1-2-5-9(8)15/h1-7H,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLMNZFDJBKACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide typically involves the reaction of 2-chloropyridine-3-amine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with potassium thiocyanate to form the desired thiourea derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and fluorine positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential antibacterial, antifungal, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with transition metals, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Molecular Conformation
- Fluorine vs. Chlorine: The target compound’s 2-fluorobenzamide group contrasts with N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23, ), which features coplanar aromatic rings and intramolecular N-H···F hydrogen bonding.
- Chloropyridine vs. Thiophene : N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide (Compound 76, ) replaces the benzamide with a thiophene ring, altering π-stacking interactions and electronic properties.
Crystal Packing and Hydrogen Bonding
- Fo23 () forms 1D chains via amide···amide hydrogen bonds (N-H···O, 3.05 Å) and C-H···F interactions.
- JOFHAO (), a dichloro analogue, crystallizes in space group Pc with two distinct conformers, highlighting how halogen substitution patterns influence packing .
Physicochemical Properties
Melting Points and Solubility
Substituents significantly affect melting points:
Nitro groups reduce melting points due to disrupted packing, while thiophene derivatives exhibit higher thermal stability .
Biological Activity
N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide is a compound belonging to the thiourea class, which is recognized for its diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is characterized by its unique structural components: a chloropyridine moiety, a carbamothioyl group, and a fluorobenzamide group. These features contribute to its reactivity and biological properties. The compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition: The compound has shown potential to inhibit enzymes involved in critical biological processes, particularly those associated with cancer cell proliferation and microbial resistance mechanisms.
- Binding Affinity: Interaction studies suggest that it can form stable complexes with biomolecules, which may enhance its therapeutic effects.
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Activity: Preliminary studies indicate that the compound may inhibit cancer cell growth by targeting key enzymes involved in cell survival pathways.
- Antibacterial Properties: Research has suggested that it possesses antibacterial effects, making it a candidate for developing new antimicrobial agents.
- Antioxidant Effects: The compound has been investigated for its antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits cell proliferation; targets survival enzymes | |
| Antibacterial | Effective against various bacterial strains | |
| Antioxidant | Reduces oxidative stress; potential therapeutic use |
Case Study: Anticancer Efficacy
A study conducted on the anticancer efficacy of this compound demonstrated significant inhibition of tumor growth in vitro. The compound was tested against several cancer cell lines, showing IC50 values comparable to established chemotherapeutic agents. This suggests its potential as an alternative or adjunct therapy in cancer treatment.
Synthesis and Production
The synthesis of this compound typically involves:
- Reaction of 2-Chloropyridine-3-Amine with 2-Fluorobenzoyl Chloride: This reaction occurs in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
- Formation of Thiourea Derivative: The intermediate product is treated with potassium thiocyanate to introduce the carbamothioyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
